
ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of various heterocyclic compounds, including Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential use of similar chemical structures in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Antianxiety Agents
Anzini et al. (2008) synthesized Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound with structural similarities, demonstrating high affinity for central benzodiazepine receptors and potential as a novel, highly potent, and safe antianxiety agent. This research indicates the chemical structure's relevance in developing therapeutic agents targeting central nervous system disorders (Anzini et al., 2008).
Electrochemical and Electrochromic Properties
Hu et al. (2013) investigated the effects of different acceptor groups on the electrochemical and electrochromic properties of donor–acceptor type monomers, including Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate. The study showcases the potential application of such structures in developing materials with desirable electrochromic properties, which could be useful in smart windows, displays, and other electrochromic devices (Hu et al., 2013).
Anticancer Activity
Mehvish and Kumar (2022) focused on the synthesis of new 3(2h)-one pyridazinone derivatives, aiming at potential antioxidant activity relevant to anticancer research. The derivatives were synthesized via a series of reactions involving ethyl esterification, indicating the importance of such chemical structures in the development of novel anticancer agents through molecular docking studies and in-vitro antioxidant activity assessments (Mehvish & Kumar, 2022).
Liquid Crystalline Polysiloxanes
Bracon et al. (2000) synthesized monomers containing a fluorinated chain, an aliphatic chain, and a central mesogenic moiety, demonstrating high smectogen properties and potential as precursors for side-chain liquid crystalline polysiloxanes. This research highlights the relevance of such chemical structures in the development of materials with unique liquid crystalline properties, which could have applications in displays, sensors, and other advanced materials technology (Bracon et al., 2000).
properties
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-2-30-21(27)16-5-9-18(10-6-16)31(28,29)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRXGKOPXVCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

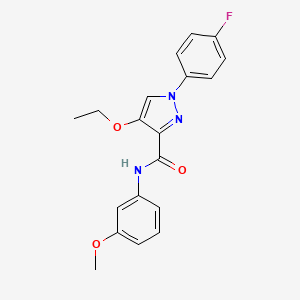
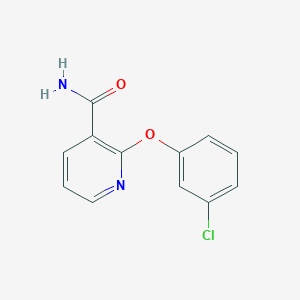
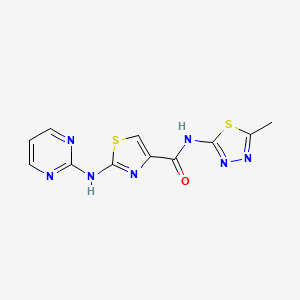
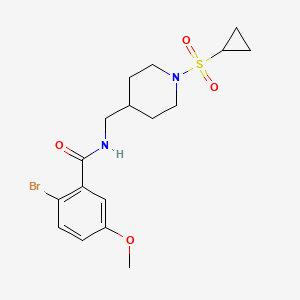

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)

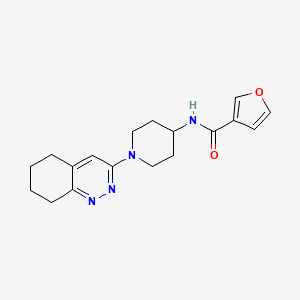
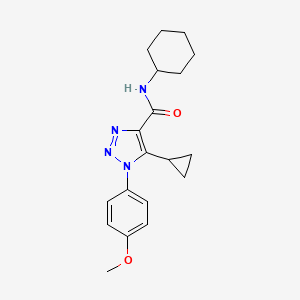
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)
![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)
![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)